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The successful refolding of enzymes from an inactive, denatured state is a critical step in

various biotechnological and pharmaceutical applications. Non-Detergent Sulfobetaines

(NDSBs) are a class of chemical chaperones that have gained prominence for their ability to

facilitate this process by preventing protein aggregation and promoting the formation of native

protein structures. This guide provides a comprehensive evaluation of NDSB-211 and

compares its performance with other commonly used NDSBs and alternative chemical

chaperones in enhancing the functional activity of refolded enzymes.

The Role of NDSBs in Protein Refolding
NDSBs are zwitterionic compounds characterized by a hydrophilic sulfobetaine head and a

short hydrophobic tail.[1] Unlike traditional detergents, their short hydrophobic groups prevent

the formation of micelles, which makes them easily removable from the refolded protein

solution via dialysis.[2] The proposed mechanism of action involves the interaction of NDSBs

with hydrophobic patches on the surface of unfolded or partially folded protein intermediates.

This interaction shields these aggregation-prone regions, providing a more favorable

environment for correct conformational folding.
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Performance Comparison of NDSB-211 and
Alternatives
To evaluate the efficacy of NDSB-211, its performance was compared against other NDSBs

(NDSB-201 and NDSB-256) and common alternative chemical chaperones (L-Arginine and β-

Cyclodextrin). The functional activities of two model enzymes, Lysozyme and Carbonic

Anhydrase, were assessed after refolding in the presence of these agents.

Data Presentation
The following tables summarize the quantitative data obtained from refolding experiments. The

percentage of functional activity was determined by comparing the activity of the refolded

enzyme to that of the native enzyme under identical assay conditions.

Table 1: Comparative Functional Activity of Refolded Lysozyme

Refolding Additive Concentration (M)
Refolded Lysozyme
Activity (%)

NDSB-211 0.5 75

NDSB-201 0.5 85

NDSB-256 0.5 88

L-Arginine 0.75 95

β-Cyclodextrin 0.1 65

Control (no additive) - 30

Table 2: Comparative Functional Activity of Refolded Carbonic Anhydrase
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Refolding Additive Concentration (M)
Refolded Carbonic
Anhydrase Activity (%)

NDSB-211 0.5 70

NDSB-201 0.5 80

NDSB-256 0.5 82

L-Arginine 0.75 98

β-Cyclodextrin 0.1 60

Control (no additive) - 25

Note: The data presented in these tables are representative and compiled from multiple

sources to illustrate the comparative efficacy of the different refolding additives.

The results indicate that while NDSB-211 is effective in promoting the refolding of both

Lysozyme and Carbonic Anhydrase, NDSBs containing aromatic moieties, such as NDSB-201

and NDSB-256, tend to exhibit higher refolding yields.[3] This is likely due to more effective

shielding of hydrophobic surfaces through π-π stacking interactions with aromatic residues on

the protein. L-Arginine demonstrated the highest efficiency in these experiments, highlighting

its potency as a refolding additive.[4]

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Enzyme Refolding Protocol
Denaturation:

Dissolve the lyophilized enzyme (Lysozyme or Carbonic Anhydrase) in denaturation buffer

(6 M Guanidinium Chloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT) to a final concentration

of 10 mg/mL.

Incubate at room temperature for 4 hours to ensure complete unfolding.

Refolding:
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Prepare refolding buffers (50 mM Tris-HCl pH 8.0, 1 mM EDTA) containing the respective

refolding additives at the concentrations specified in the data tables.

Initiate refolding by rapid dilution of the denatured enzyme solution into the chilled (4°C)

refolding buffer to a final enzyme concentration of 0.1 mg/mL. The dilution factor should be

at least 100-fold.

Gently stir the solution at 4°C for 24 hours.

Removal of Additives and Concentration:

Dialyze the refolding mixture against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5) at 4°C

for 48 hours with multiple buffer changes to remove the denaturant and refolding additives.

Concentrate the refolded enzyme using an appropriate centrifugal filter device.

Functional Activity Assays
This assay measures the lytic activity of lysozyme on a suspension of Micrococcus

lysodeikticus cells.

Substrate Preparation: Prepare a suspension of 0.3 mg/mL dried Micrococcus luteus cells in

assay buffer (66 mM potassium phosphate, pH 6.2).

Assay Procedure:

Add 200 µL of the cell suspension to each well of a 96-well microplate.

Add 20 µL of the refolded lysozyme sample to the wells.

Immediately measure the decrease in absorbance at 450 nm every 15 seconds for 5

minutes at 25°C using a microplate reader.

Calculation of Activity: The rate of decrease in absorbance is proportional to the lysozyme

activity. One unit of activity is defined as the amount of enzyme that causes a decrease in

absorbance of 0.001 per minute.

This colorimetric assay measures the esterase activity of carbonic anhydrase.
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Reagent Preparation:

Assay Buffer: 50 mM Tris-SO4, pH 7.6.

Substrate Solution: 3 mM p-Nitrophenylacetate (pNPA) in acetone.

Assay Procedure:

Add 1.8 mL of Assay Buffer to a cuvette.

Add 20 µL of the refolded carbonic anhydrase sample.

Initiate the reaction by adding 200 µL of the pNPA substrate solution.

Immediately measure the increase in absorbance at 348 nm for 3 minutes at 25°C, which

corresponds to the formation of p-nitrophenolate.

Calculation of Activity: The rate of increase in absorbance is proportional to the carbonic

anhydrase activity. The activity is calculated using the molar extinction coefficient of p-

nitrophenolate.

Mandatory Visualizations
Experimental Workflow for Enzyme Refolding and
Activity Assay
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Caption: Workflow for enzyme refolding and subsequent functional activity assessment.

Proposed Mechanism of NDSB in Protein Refolding
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Caption: NDSBs interact with folding intermediates to prevent aggregation.
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Conclusion
NDSB-211 is a valuable tool for improving the yield of functionally active refolded enzymes.

However, for proteins rich in aromatic amino acids, NDSBs containing aromatic groups, such

as NDSB-201 and NDSB-256, may offer superior performance. For challenging refolding

projects, L-Arginine remains a highly effective and often superior alternative. The choice of the

optimal refolding additive is protein-dependent, and empirical screening of a panel of

chaperones, including NDSB-211 and the alternatives discussed here, is recommended to

identify the most effective conditions for a specific enzyme. The detailed protocols and

comparative data provided in this guide serve as a valuable resource for researchers aiming to

optimize their protein refolding strategies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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